molecular formula C31H30ClN3O4S B306659 N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide

N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide

Cat. No. B306659
M. Wt: 576.1 g/mol
InChI Key: CGBRVUXWIGEGFH-FMFFXOCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide, also known as compound 1, is a synthetic molecule that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

Compound 1 works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammatory disorders. Specifically, it inhibits the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1 can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1 in lab experiments is its specificity for CK2 inhibition, which allows for targeted inhibition of this protein. However, one limitation is that it may not be effective in all types of cancer or inflammatory disorders, as different diseases may have different underlying mechanisms.

Future Directions

There are several future directions for research on N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1. One direction is to further investigate its potential as a treatment for cancer and inflammatory disorders, including in combination with other drugs. Another direction is to study its effects on other cellular processes and pathways that may be involved in disease development. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound 1.

Synthesis Methods

Compound 1 can be synthesized using a multi-step process that involves the condensation of 2-chlorobenzaldehyde with 4-(aminomethyl)phenol to form a Schiff base intermediate. The Schiff base intermediate is then reacted with 4-isopropylaniline and benzenesulfonyl chloride to form the final product, N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Studies have shown that N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1 has anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

properties

Molecular Formula

C31H30ClN3O4S

Molecular Weight

576.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C31H30ClN3O4S/c1-23(2)25-14-16-27(17-15-25)35(40(37,38)29-9-4-3-5-10-29)21-31(36)34-33-20-24-12-18-28(19-13-24)39-22-26-8-6-7-11-30(26)32/h3-20,23H,21-22H2,1-2H3,(H,34,36)/b33-20+

InChI Key

CGBRVUXWIGEGFH-FMFFXOCNSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.